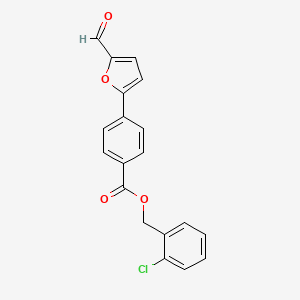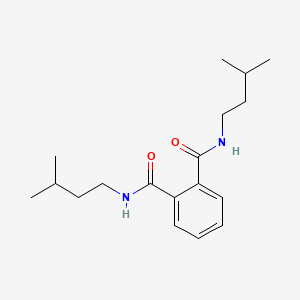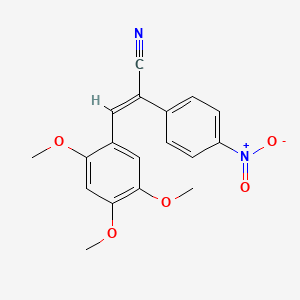
1-(4-Tert-butyl-1,3-thiazol-2-yl)-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butyl-1,3-thiazol-2-yl)-3-phenylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-(4-Tert-butyl-1,3-thiazol-2-yl)-3-phenylthiourea typically involves the reaction of 4-tert-butyl-1,3-thiazol-2-amine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Synthetic Route:
- Dissolve 4-tert-butyl-1,3-thiazol-2-amine in dichloromethane.
- Add phenyl isothiocyanate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(4-Tert-butyl-1,3-thiazol-2-yl)-3-phenylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
- Reagents: Hydrogen peroxide, potassium permanganate.
- Conditions: Acidic or basic medium.
- Products: Oxidized derivatives of the thiazole ring.
Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents.
- Products: Reduced forms of the thiourea moiety.
Substitution:
- Reagents: Halogenating agents, alkylating agents.
- Conditions: Organic solvents, elevated temperatures.
- Products: Substituted derivatives with modified functional groups.
Scientific Research Applications
1-(4-Tert-butyl-1,3-thiazol-2-yl)-3-phenylthiourea has found applications in various scientific research fields:
Chemistry:
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
Medicine:
- Explored for its potential use in drug development.
- Evaluated for its anti-cancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butyl-1,3-thiazol-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and affect various biochemical pathways. The thiazole ring and thiourea moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine
- 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
Uniqueness:
- The presence of both a thiazole ring and a phenyl group in 1-(4-Tert-butyl-1,3-thiazol-2-yl)-3-phenylthiourea contributes to its unique chemical properties and potential applications.
- The compound’s ability to undergo various chemical reactions and its diverse applications in different fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S2/c1-14(2,3)11-9-19-13(16-11)17-12(18)15-10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMGYTMVAUGHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)

![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5777520.png)
![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)

![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)

![methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
![[4-[(2,4,6-Trimethylphenyl)carbamoyl]phenyl] acetate](/img/structure/B5777576.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)
